2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid

Medicinal chemistry Physicochemical property optimization Lead-like scaffold selection

2-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid (CAS 1824055-05-1; molecular formula C11H16N2O2; molecular weight 208.26 g/mol) is a heteroarylcyclopropane building block featuring an N-isobutyl-substituted pyrazole at the 5-position and a trans-configured cyclopropane-1-carboxylic acid moiety. It is commercially supplied as a racemic trans mixture by Enamine (catalog EN300-1845395), resold through Sigma-Aldrich, FluoroChem, Combi-Blocks, Leyan, and CymitQuimica at purities typically ranging from 95% to 98%.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 1824055-05-1
Cat. No. B1413461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid
CAS1824055-05-1
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=CC=N1)C2CC2C(=O)O
InChIInChI=1S/C11H16N2O2/c1-7(2)6-13-10(3-4-12-13)8-5-9(8)11(14)15/h3-4,7-9H,5-6H2,1-2H3,(H,14,15)
InChIKeyOQGPGARFOAFOPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1824055-05-1: 2-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic Acid – Structural Identity, Physicochemical Baseline, and Vendor Sourcing Snapshot


2-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid (CAS 1824055-05-1; molecular formula C11H16N2O2; molecular weight 208.26 g/mol) is a heteroarylcyclopropane building block featuring an N-isobutyl-substituted pyrazole at the 5-position and a trans-configured cyclopropane-1-carboxylic acid moiety . It is commercially supplied as a racemic trans mixture by Enamine (catalog EN300-1845395), resold through Sigma-Aldrich, FluoroChem, Combi-Blocks, Leyan, and CymitQuimica at purities typically ranging from 95% to 98% . The compound functions as a lead-like core scaffold and a bioisostere of arylpyrazole and pyrazolecarboxamide pharmacophores, making it relevant for early-stage medicinal chemistry and fragment-based drug discovery .

Why Generic or In-Class Substitution of 2-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic Acid Introduces Risk in Fragment-Based and Lead-Oriented Synthesis Programs


Within the broader class of N-alkylpyrazole-cyclopropane carboxylic acids, seemingly minor structural changes—regioisomeric attachment at the pyrazole C 4 vs. C 5 position, N-alkyl chain branching geometry, and stereochemical configuration—produce non-trivial shifts in molecular properties that undermine the premise of generic interchangeability . The N-isobutyl substituent at the pyrazole 5-position of this compound yields a computed LogP of approximately 1.65, versus 0.7 for the otherwise identical N-isopropyl analog and 1.09 for the pyrazole-4-yl regioisomer, differences exceeding 0.5 LogP units in both cases [1][2]. Such lipophilicity divergence directly alters permeability, solubility, and metabolic stability profiles, critical parameters for fragment-to-lead progression. Moreover, the 5-position linkage couples the cyclopropane to the pyrazole's N2-nitrogen-bearing α-carbon, generating a distinct electron distribution and steric environment that affects binding interactions when this compound is elaborated into larger ligand frameworks . Substituting a generic N-alkylpyrazole cyclopropane without accounting for these quantifiable property differentials risks selecting a scaffold with mismatched physicochemical properties, potentially leading to non-overlapping target engagement profiles and wasted synthetic resources.

Quantitative Differentiation Evidence for 2-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic Acid versus Closest Structural Analogs


N-Isobutyl versus N-Isopropyl Lipophilicity Differentiation: Computed LogP Comparison

The N-isobutyl substituent on the target compound (CAS 1824055-05-1) yields a computed partition coefficient (clogP) of 1.65, compared to the XLogP3-AA value of 0.7 for the closely related N-isopropyl analog rac-(1R,2R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid (PubChem CID 124745805, CAS 2227843-50-5) [1][2]. This represents a >0.95 LogP unit increase attributable solely to the replacement of an isopropyl group with an isobutyl group at the pyrazole N1 position. The divergent lipophilicity is consistent with the additional methylene unit and branched alkyl geometry of the isobutyl moiety [1].

Medicinal chemistry Physicochemical property optimization Lead-like scaffold selection

Regioisomeric Differentiation: Pyrazol-5-yl versus Pyrazol-4-yl Cyclopropane Carboxylic Acid

The target compound attaches the cyclopropane-1-carboxylic acid at the pyrazole 5-position (C5), whereas the commercially available regioisomer (1R,2R)-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid (CAS 2227741-32-2) places the substituent at the pyrazole 4-position (C4). Computed physicochemical data reveal substantive differences: the 5-yl target compound exhibits a computed LogP of 1.65, while the 4-yl regioisomer shows a LogP of 1.09 [1]. Additionally, the 4-yl isomer has computed density 1.3±0.1 g/cm³, boiling point 377.4±35.0 °C, flash point 182.0±25.9 °C, and vapor pressure 0.0±0.9 mmHg at 25°C; corresponding experimental data for the 5-yl isomer are not publicly available, but the regioisomeric switch is predicted to alter hydrogen-bonding geometry due to the pyrazole N2 proximity in the 5-yl case .

Regioisomer comparison Pyrazole positional isomerism Medicinal chemistry

Cyclopropane Conformational Constraint versus Non-Cyclopropane Pyrazole Carboxylic Acid Scaffolds

The target compound embeds a cyclopropane-1-carboxylic acid moiety that provides a conformationally restricted, sp³-rich scaffold distinct from simple pyrazole-5-carboxylic acids without the cyclopropane bridge. Cyclopropane-containing building blocks have been validated as lead-like bioisosteres of arylpyrazole and pyrazolecarboxamide moieties in marketed and clinical-stage compounds including Lumacaftor (FDA-approved, 2015) and CHF5074 (Phase II for Alzheimer's disease) . The cyclopropane ring restricts rotational freedom between the pyrazole and the carboxylic acid, pre-organizing the pharmacophore into a defined geometry that can enhance binding affinity, improve metabolic stability, and reduce off-target interactions compared to flexible-chain analogs . Quantitative stability data from the literature demonstrate that cyclopropane carboxylic acid esters exhibit substantially increased hydrolytic stability under both acid- and base-catalyzed conditions compared to non-cyclopropane analogs; for example, the cyclopropane analogue of valacyclovir (compound 14) showed a half-life of approximately 30 hours at pH 6 and 37°C [1].

Conformational restriction Bioisosterism Metabolic stability Drug design

Commercial Availability and Purity Benchmarking Across Authorized Vendors

The target compound is reliably procurable through major international distributors with documented purity specifications ranging from 95.0% to 98% and storage at 20°C for up to 2 years . Sigma-Aldrich supplies the compound under the Enamine catalog number ENAH30501A7E (Country of Origin: Ukraine) . FluoroChem (CymitQuimica Ref. 10-F520567) provides it at 95.0% purity with a certificate of analysis (CoA) available . Leyan offers 97% purity with inventory in multiple Chinese warehouse locations . Fujifilm Wako (Combi-Blocks) provides graded quantities from 250 mg to 10 g with cold storage specifications . MolCore supplies at NLT 98% purity under ISO-certified quality systems, supporting pharmaceutical R&D and QC requirements . In contrast, several closely related analogs (e.g., the 4-yl regioisomer CAS 2227741-32-2, the N-isopropyl analog CAS 2227843-50-5) are less broadly distributed, with fewer vendors offering verified purity data, potentially impacting supply continuity and quality assurance for long-term programs .

Chemical sourcing Inventory reliability Purity specification

Recommended Research and Industrial Application Scenarios for 2-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic Acid Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring a Moderately Lipophilic, Conformationally Constrained Pyrazole Acid Warhead

With a computed LogP of 1.65—approximately 0.95 units higher than the N-isopropyl analog and 0.56 units above the 4-yl regioisomer—this compound is particularly suited for fragment libraries targeting hydrophobic enzyme active sites or protein-protein interaction interfaces where moderate lipophilicity enhances binding-site occupancy. The cyclopropane ring locks the carboxylic acid in a defined orientation, providing a geometrically predictable hydrogen-bond donor/acceptor anchor point for structure-based design [1].

Lead Optimization Programs Requiring Metabolic Stability Enhancement via Cyclopropane Scaffold Replacement

The cyclopropane-constrained architecture of this compound distinguishes it from flexible-chain pyrazole carboxylic acids. Literature precedent demonstrates that cyclopropane carboxylic acid derivatives exhibit substantially greater hydrolytic stability under both acidic and basic conditions compared to non-constrained analogs—the cyclopropane analogue of valacyclovir achieved a half-life of approximately 30 hours at pH 6 . For medicinal chemistry programs seeking to replace metabolically labile ester or amide linkages with a more stable carboxylic acid warhead while preserving the pyrazole pharmacophore, this scaffold offers a validated stability-enhancing modification [1].

Synthetic Methodology Development Involving 1,2-Disubstituted Pyrazolylcyclopropane Building Blocks

The well-established synthetic route to this compound class via LDA-mediated bis-alkylation of pyrazolylacetonitriles, as described by Nosik et al. (SynOpen 2017), makes this compound a reliable substrate for further derivatization . Its N2-proximal carboxylic acid position at the pyrazole 5-position provides a unique vector for amide coupling, esterification, or reduction chemistries that differ from the 4-yl regioisomer, enabling exploration of distinct chemical space in library synthesis. The compound's commercial availability in multi-gram quantities (up to 10 g) through vendors such as Combi-Blocks and MolCore supports process chemistry scale-up studies .

Bioisostere Replacement of Arylpyrazole Carboxamide Pharmacophores in CNS or Anti-Inflammatory Target Classes

This compound's pyrazolylcyclopropane scaffold has been explicitly described as a lead-like bioisostere of arylpyrazole and pyrazolecarboxamide moieties . For programs targeting central nervous system (CNS) or inflammatory indications—where cyclopropane-containing drugs such as CHF5074 (Alzheimer's, Phase II) and MK-2894 (anti-inflammatory, preclinical) have demonstrated clinical viability—this building block offers a compact, sp³-enriched alternative to larger aromatic systems. Its molecular weight of 208 Da, moderate lipophilicity (LogP ≈ 1.65), and compliance with Lipinski's Rule of Five criteria position it as an attractive starting point for CNS-penetrant lead generation [1].

Quote Request

Request a Quote for 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.